molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B011550
CAS No.: 103788-60-9
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of oprozomib involves several synthetic routes and reaction conditions. One method involves the deprotection of a dipeptide intermediate, followed by further reactions to form the final compound . Industrial production methods are still under development, with ongoing research to optimize the synthesis and improve yield and purity.

Biological Activity

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known by its CAS number 103788-60-9, is a compound of interest due to its potential biological activities. This thiazolidinedione derivative has garnered attention for its possible therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C10H7NO3S
  • Molecular Weight : 221.23 g/mol
  • Canonical SMILES : Oc1ccc(\C=C\2/SC(=O)NC2=O)cc1

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with the mitochondrial pyruvate carrier (MPC), affecting cellular metabolism and mitochondrial respiration .
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against resistant strains and demonstrated better potency than standard antibiotics like ampicillin .
  • Anticancer Activity : There is evidence suggesting that this compound can induce apoptosis in cancer cells through various signaling pathways. It has been evaluated for its antiproliferative effects on different tumor cell lines, showing promising results .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3.0012.28
Escherichia coli4.0916.31
Pseudomonas aeruginosa6.0020.00

The compound displayed a broad spectrum of activity, particularly effective against resistant strains .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines:

Cell LineIC50 (µM)Effect Observed
A54915.0Significant growth inhibition
HepG218.5Induction of apoptosis
MCF-720.0Cell cycle arrest

The compound exhibited a dose-dependent response in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .

Case Studies

  • Study on Antibacterial Activity : A comprehensive evaluation revealed that derivatives of thiazolidine-2,4-dione exhibited enhanced antibacterial activity when arylidine moieties were introduced at position 5 of the thiazolidine ring. Modifications such as halogen substitutions improved efficacy significantly .
  • Anticancer Mechanism Exploration : Research into the mechanisms revealed that the compound activates intrinsic and extrinsic apoptotic pathways in cancer cells, leading to increased rates of programmed cell death .

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIHDVVUHVQCP-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.